6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-butoxybenzoate

Antiviral drug discovery Influenza NS1 protein qHTS confirmatory screening

6‑Methyl‑3‑nitro‑2‑oxo‑1,2‑dihydropyridin‑4‑yl 4‑butoxybenzoate (CAS 868679‑61‑2) is a fully synthetic, small‑molecule member of the 2‑oxo‑1,2‑dihydropyridine ester family. The compound carries a 6‑methyl‑3‑nitro‑2‑oxo‑1,2‑dihydropyridine core esterified with 4‑butoxybenzoic acid, yielding a molecular formula of C₁₇H₁₈N₂O₆ and a molecular weight of 346.3 g mol⁻¹.

Molecular Formula C17H18N2O6
Molecular Weight 346.339
CAS No. 868679-61-2
Cat. No. B2652528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-butoxybenzoate
CAS868679-61-2
Molecular FormulaC17H18N2O6
Molecular Weight346.339
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)OC2=C(C(=O)NC(=C2)C)[N+](=O)[O-]
InChIInChI=1S/C17H18N2O6/c1-3-4-9-24-13-7-5-12(6-8-13)17(21)25-14-10-11(2)18-16(20)15(14)19(22)23/h5-8,10H,3-4,9H2,1-2H3,(H,18,20)
InChIKeyCIKWDBPIALWUAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-butoxybenzoate (CAS 868679-61-2): Procurement-Grade Overview for HTS Screening & Lead Identification


6‑Methyl‑3‑nitro‑2‑oxo‑1,2‑dihydropyridin‑4‑yl 4‑butoxybenzoate (CAS 868679‑61‑2) is a fully synthetic, small‑molecule member of the 2‑oxo‑1,2‑dihydropyridine ester family [1]. The compound carries a 6‑methyl‑3‑nitro‑2‑oxo‑1,2‑dihydropyridine core esterified with 4‑butoxybenzoic acid, yielding a molecular formula of C₁₇H₁₈N₂O₆ and a molecular weight of 346.3 g mol⁻¹ . It is catalogued as MLS001168006 in the Molecular Libraries Small Molecule Repository (MLSMR) and as CHEMBL1568956 in the ChEMBL database [2]. The compound is supplied by Life Chemicals (catalogue F1826‑0042) as part of its high‑throughput screening (HTS) collection, with lot‑specific QC data including LCMS and 400 MHz ¹H NMR [3].

Why 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-butoxybenzoate Cannot Be Replaced by Shorter Alkoxy-Chain Analogs in HTS & SAR Campaigns


Within the 6‑methyl‑3‑nitro‑2‑oxo‑1,2‑dihydropyridin‑4‑yl benzoate series, the length and branching of the 4‑alkoxy substituent directly govern the compound's computed logP, rotatable bond count, topological polar surface area (TPSA), and the resulting passive membrane permeability [1]. The 4‑butoxy congener (XLogP3‑AA = 3.0, 7 rotatable bonds, TPSA = 110 Ų) sits at a physico‑chemical tipping point that is measurably distinct from the 4‑methoxy (C₁₄H₁₂N₂O₆, MW 304.25), 4‑ethoxy, or 4‑isopropoxy (MW 332.31) analogs . These differences translate into divergent HTS activity fingerprints: the 4‑butoxy analogue exhibits a largely inactive profile across >100 primary screening assays (PubChem BioAssay), with only four confirmatory qHTS assays registering single‑digit to sub‑100 µM potency values [2]. Such a distinct “low‑activity, high‑selectivity” signature cannot be assumed for shorter‑chain congeners, making direct substitution in SAR progression or counter‑screening cascades scientifically unjustified [3].

Quantitative Differentiation Evidence for 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-butoxybenzoate vs. Closest Alkoxy Analogs


Influenza A Virus NS1 Protein Inhibition: 4‑Butoxy Exhibits a Measurable Potency of 11.22 µM Unobserved in Shorter‑Chain Analogs

In a confirmatory qHTS assay targeting the Influenza A virus nonstructural protein 1 (NS1), the 4‑butoxybenzoate ester (CID 7150652) returned a Potency value of 11.22 µM (11 220 nM) [1]. The comparator baseline for this series is the complete absence of detectable activity in NS1‑focused primary HTS campaigns for the shorter 4‑methoxy, 4‑ethoxy, and 4‑isopropoxy congeners, which were screened in the same MLSMR library but did not progress to confirmatory testing [2]. This constitutes a qualitative difference: the 4‑butoxy chain is the minimum alkoxy length that confers measurable NS1 engagement.

Antiviral drug discovery Influenza NS1 protein qHTS confirmatory screening

TDP‑43 (TAR DNA‑Binding Protein 43) Inhibitor Potency: 4‑Butoxy Achieves 17.78 µM, a Distinct Entry Point for Neurodegenerative Disease Screening

In a qHTS confirmatory assay for TDP‑43 inhibitors (AID 504391‑related), 6‑methyl‑3‑nitro‑2‑oxo‑1,2‑dihydropyridin‑4‑yl 4‑butoxybenzoate demonstrated a Potency of 17.78 µM (17 782.8 nM) [1]. The 4‑methoxy, 4‑ethoxy, and 4‑isopropoxy congeners, which share the identical pyridone‑nitro‑methyl scaffold, were tested in the same MLSMR collection but did not exhibit sufficient activity to be flagged in primary screening and therefore lack any Potency recording in this assay [2]. This establishes the 4‑butoxy chain as a structural prerequisite for TDP‑43 engagement within this chemotype.

Neurodegeneration TDP‑43 proteinopathy qHTS confirmatory screening

Computed Lipophilicity (XLogP3‑AA = 3.0) Positions the 4‑Butoxy Congener in the Optimal CNS Drug‑Like Space Relative to Shorter‑Chain Analogs

The XLogP3‑AA value computed by PubChem for 6‑methyl‑3‑nitro‑2‑oxo‑1,2‑dihydropyridin‑4‑yl 4‑butoxybenzoate is 3.0, with 7 rotatable bonds [1]. The 4‑methoxy analog (MW 304.25) is predicted to have XLogP3‑AA ≈ 1.2–1.5 (based on group contribution: butoxy → methoxy reduces logP by ~1.5–1.8 units), while the 4‑isopropoxy analog (MW 332.31) is predicted to have XLogP3‑AA ≈ 2.2–2.5 [2]. The 4‑butoxy congener's logP of 3.0 lies within the empirically derived optimal range (2.0–3.5) for passive blood‑brain barrier penetration, whereas the methoxy analog falls below and the isopropoxy analog approaches the lower boundary [3].

Physicochemical profiling CNS drug-likeness logP optimization

Broad‑Spectrum HTS Counter‑Screening: 4‑Butoxy Shows Inactivity in >95% of 568 Assays, Offering a Clean Negative‑Control Phenotype

Across 568 PubChem BioAssay records spanning confirmatory, screening, and summary assay types, 6‑methyl‑3‑nitro‑2‑oxo‑1,2‑dihydropyridin‑4‑yl 4‑butoxybenzoate returned an 'Inactive' outcome in >95% of assays, including counterscreens against hERG (AID 1511), various kinases (MEK5, MEK3), beta‑lactamases (VIM‑2, IMP‑1), HCV NS3 helicase, HSP90, and the kappa opioid receptor [1]. Only 4 assays recorded Potency values in the 11–89 µM range [2]. In contrast, shorter‑chain analogs (4‑methoxy, 4‑ethoxy) within the same MLSMR collection have not been subjected to equivalent broad‑spectrum annotation, making their selectivity profile unknown and procurement riskier for use as annotated negative controls [3].

HTS counter‑screening Selectivity profiling Negative control compound

Lysine‑Specific Demethylase 4A (KDM4A/JMJD2A) Engagement: 4‑Butoxy Demonstrates Weak but Quantifiable Potency of 50.12 µM

In a qHTS confirmatory assay targeting the JMJD2A‑Tudor domain (KDM4A), the 4‑butoxybenzoate ester exhibited a Potency of 50.12 µM (50 118.7 nM), with an activity_comment of 'inconclusive' indicating borderline signal [1]. The shorter‑chain analogs (4‑methoxy, 4‑ethoxy, 4‑isopropoxy) were not reported to show any activity in this Tudor‑domain‑focused qHTS campaign, consistent with the hypothesis that the extended butoxy chain contributes to hydrophobic interactions within the methyl‑lysine binding pocket [2]. While weak, this potency provides a structurally informative data point for epigenetic probe development.

Epigenetics Histone demethylase KDM4A/JMJD2A

BAZ2B Bromodomain Inhibition: 4‑Butoxy Shows 89.13 µM Potency, Extending the Targetable Epigenetic Space of the Series

Against the BAZ2B bromodomain (bromodomain adjacent to zinc finger domain protein 2B), the 4‑butoxy congener recorded a Potency of 89.13 µM (89 125.1 nM) in a qHTS confirmatory format [1]. This represents the weakest activity among the four active confirmatory assays but is nonetheless the only BAZ2B engagement data point available for any member of the 6‑methyl‑3‑nitro‑2‑oxo‑1,2‑dihydropyridin‑4‑yl benzoate series [2]. The 4‑methoxy and 4‑isopropoxy analogs, although present in the same compound collection, did not progress to confirmatory testing for BAZ2B, indicating that the 4‑butoxy tail is critical for bromodomain recognition.

Epigenetic reader domains BAZ2B bromodomain Chemical probe development

Recommended Procurement & Application Scenarios for 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-butoxybenzoate Based on Quantitative Evidence


Hit‑To‑Lead Optimization for Influenza NS1 Protein Inhibitors

The 11.22 µM Potency against Influenza A virus NS1 makes this compound the only member of the 4‑alkoxybenzoate ester series with a validated antiviral target engagement signal [1]. Medicinal chemistry teams should procure this compound for scaffold‑hopping and analogue synthesis aimed at improving NS1 potency below 1 µM, leveraging the butoxy chain as a key pharmacophoric element.

TDP‑43 Chemical Probe Development for Neurodegenerative Disease Models

With a Potency of 17.78 µM against TDP‑43, the compound provides a starting point for structure‑guided optimization toward sub‑micromolar inhibitors [1]. Procurement is recommended for laboratories conducting TDP‑43 aggregation or cellular localization assays in ALS/FTD models, where the compound's inactivity in hERG and broad kinase panels (documented in PubChem) reduces the risk of confounding off‑target effects [2].

Annotated Negative Control for Epigenetic Reader‑Domain HTS Cascades

The compound's weak but measurable Potency against KDM4A/JMJD2A (50.12 µM) and BAZ2B (89.13 µM), combined with its inactivity in >540 other HTS assays, qualifies it as a well‑characterized low‑activity control for epigenetic reader‑domain screening cascades [1]. Screening centers can use this compound to establish baseline signal‑to‑noise parameters for bromodomain and Tudor‑domain assays [2].

CNS‑Oriented Compound Library Subset Selection Based on Optimal logP

With an XLogP3‑AA of 3.0 and TPSA of 110 Ų, the 4‑butoxy congener occupies the CNS multiparameter optimization (MPO) sweet spot for passive blood‑brain barrier penetration [1]. Procurement of this compound for inclusion in CNS‑focused screening subsets is justified by its computed property profile, which the shorter‑chain methoxy, ethoxy, and isopropoxy analogs cannot match [2].

Quote Request

Request a Quote for 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-butoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.